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Compound of Interest

Compound Name: Bombinin H5

Cat. No.: B12368642

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Bombinin H5 peptide, a member
of the hydrophobic and hemolytic antimicrobial peptide (AMP) family isolated from the skin
secretions of the European Yellow-bellied toad, Bombina variegata. This guide covers its
biochemical structure, biological activity, and the experimental methodologies used for its
characterization, offering a core resource for its potential application in novel anti-infective
therapies.

Peptide Profile and Structure

Bombinin H5 is a 21-amino acid cationic peptide that plays a role in the innate immune
defense of its source organism.[1] Structurally, it belongs to a group of related peptides (H1-H5)
found in Bombina variegata skin secretions.[2][3] A distinctive feature of Bombinin H3, H4, and
H5 is the post-translational modification of the second amino acid to a D-alloisoleucine, a
characteristic that can enhance peptide stability against proteolysis.[2][3]

Physicochemical Properties

The fundamental properties of Bombinin H5 are summarized in the table below.
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Property Value

H-lle-(D-allo-1le)-Gly-Pro-Val-Leu-Gly-Leu-Val-

Amino Acid Sequence Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-lle-
NH2

Molecular Formula Co1H165N23020

Molecular Weight 1917.4 g/mol

Length (Amino Acids) 21

Source Organism Bombina variegata (Yellow-bellied toad)

Secondary and Tertiary Structure

Like other Bombinin H peptides, Bombinin H5 adopts a distinct secondary structure depending
on its environment.

e In Agueous Solution: The peptide is largely unstructured, existing in a random coil
conformation.

e In Membrane-Mimicking Environments: In the presence of membrane mimetics such as
trifluoroethanol (TFE) solution, sodium dodecyl sulfate (SDS) micelles, or
dodecylphosphocholine (DPC) micelles, Bombinin H5 folds into a well-defined a-helical
structure.[1][4] This conformational change is critical for its biological function, as the
amphipathic helix facilitates interaction with and disruption of microbial cell membranes.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the
primary techniques used to elucidate these structural properties.[1] The a-helix is characterized
by a glycine-rich side that may serve as a helix-helix interaction site, potentially promoting
peptide self-aggregation and pore formation within the target membrane.[1]

Biological Activity and Quantitative Data

Bombinin H peptides are characterized by their potent hemolytic (red blood cell lysing) activity
and moderate antibacterial properties, distinguishing them from the broader bombinin peptide
family which is highly antibacterial but not hemolytic.[5][6] The D-amino acid at position 2 in
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peptides like H5 has been shown to enhance activity against certain pathogens, such as
Leishmania parasites.[5]

While specific quantitative data for Bombinin H5 is not readily available in published literature,
the activities of the closely related, co-isolated peptides Bombinin H2 (all L-amino acids) and
H4 (with D-alloisoleucine) from Bombina variegata provide a strong proxy for its expected
biological profile.

Antimicrobial Activity (Minimum Inhibitory
Concentration)

The following table summarizes the MIC values for Bombinin H2 and H4 against a panel of
microorganisms. The MIC is defined as the lowest concentration of the peptide that inhibits
visible microbial growth.

Microorganism Strain Bombinin H2 (uM) Bombinin H4 (uM)

Gram-Positive

Bacteria
Staphylococcus
ATCC 25923 12.5 25

aureus
Bacillus subtilis ATCC 6633 6.2 12.5
Gram-Negative
Bacteria
Escherichia coli ATCC 25922 50 12.5
Pseudomonas

. ATCC 27853 >50 50
aeruginosa
Yeast
Candida albicans ATCC 10231 50 25

Data is representative of the Bombinin H family from B. variegata and is compiled from studies
on Bombinin H2 and H4.
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Hemolytic Activity

Hemolytic activity is a measure of cytotoxicity against red blood cells and is a critical parameter
for evaluating the therapeutic potential of an AMP.

Peptide HCso (UM)
Bombinin H2 ~50
Bombinin H4 ~25

HCso is the peptide concentration causing 50% hemolysis. Data is representative of the

Bombinin H family from B. variegata.

Mechanism of Action

The primary mechanism of action for Bombinin H peptides is the physical disruption of cell
membrane integrity. This process does not rely on specific cell surface receptors but rather on
the electrostatic and hydrophobic interactions between the cationic, amphipathic peptide and

the anionic components of microbial membranes.

The proposed mechanism follows a multi-step process, which is illustrated in the diagram

below.
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Proposed Mechanism of Bombinin H5 Action

1. Electrostatic Attraction

Cationic Bombinin H5 (+)
approaches
Anionic Microbial Membrane (-)

2. Membrane Insertion & Aggregation

:

Peptide folds into a-helix
and inserts into outer leaflet

3. Pore Formation

Peptides aggregate to form
toroidal or barrel-stave pores

4. Membrane Depolarization & Lysis

lon efflux, loss of potential,
leakage of cellular contents,
leading to cell death

Click to download full resolution via product page

Caption: The membrane disruption pathway of Bombinin H5.
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Experimental Protocols

The discovery and characterization of Bombinin H5 and related peptides involve a series of
established biochemical techniques. The general workflow is depicted below, followed by

detailed protocols for key steps.
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Experimental Workflow for Bombinin Peptide Characterization

Discovery & Purification

1. Skin Secretion Harvesting
(from Bombina variegata)

l

2. Lyophilization

l

3. Reverse-Phase HPLC
Purification

l

4. Mass Spectrometry
(MALDI-TOF/ESI)

Synthesis & St?ctural Analysis

5. Solid-Phase Peptide Synthesis
(Fmoc Chemistry)

'

6. Purity Confirmation (HPLC)

i Wdional Assays

7. Structural Analysis 8. Antimicrobial Assays
(CD & NMR Spectroscopy) (MIC Determination)

9. Hemolytic & Cytotoxicity
Assays
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Caption: Workflow for Bombinin H5 discovery and analysis.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b12368642?utm_src=pdf-body-img
https://www.benchchem.com/product/b12368642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Peptide Synthesis and Purification

Synthetic replicates of Bombinin H5 are typically produced for detailed functional and
structural studies.

Synthesis: The peptide is assembled on an amide resin using an automated peptide
synthesizer. The synthesis follows the solid-phase Fmoc (9-fluorenylmethyloxycarbonyl)
chemistry methodology.[6]

Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and all
protecting groups are removed using a cleavage cocktail, commonly containing
trifluoroacetic acid (TFA).

Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-
performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile
gradient containing 0.1% TFA.[6]

Verification: The molecular mass of the purified peptide is confirmed using MALDI-TOF or
ESI mass spectrometry to ensure it matches the theoretical mass.[6]

Structural Analysis: Circular Dichroism (CD)
Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different
solvent conditions.

Sample Preparation: A stock solution of the purified peptide is prepared in a buffer (e.g., 10
mM ammonium acetate for an unstructured state) and in a membrane-mimicking solvent
(e.g., 50% trifluoroethanol (TFE) for a helical state).[6] Peptide concentration is typically
between 50-100 puM.

Data Acquisition: CD spectra are recorded from 190 to 250 nm at room temperature using a
Jasco J-815 CD spectrometer or equivalent instrument with a 1 mm path length cuvette.[6]

Analysis: The instrument output in millidegrees is converted to mean residue molar ellipticity.
The resulting spectra are analyzed for characteristic a-helical signatures (negative bands at
~208 and ~222 nm) and random coil signatures (a strong negative band near 200 nm).
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Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth
microdilution method.

e Inoculum Preparation: Bacterial or fungal strains are grown to the mid-logarithmic phase in
an appropriate broth (e.g., Mueller-Hinton for bacteria). The culture is then diluted to a final
concentration of ~5 x 10° colony-forming units (CFU)/mL.

o Peptide Dilution: The peptide is serially diluted (2-fold) in the growth medium in a 96-well
microtiter plate.

 Inoculation and Incubation: The standardized inoculum is added to each well containing the
peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

o MIC Determination: The MIC is recorded as the lowest peptide concentration that results in
no visible growth (turbidity) in the well. Positive and negative growth controls are included for
validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Bombinin H5: A Technical Guide to a Potent
Antimicrobial Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12368642#bombinin-h5-peptide-sequence-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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